molecular formula C13H18N2O B1270487 1-Benzylpiperidine-4-carboxamide CAS No. 62992-68-1

1-Benzylpiperidine-4-carboxamide

Katalognummer B1270487
CAS-Nummer: 62992-68-1
Molekulargewicht: 218.29 g/mol
InChI-Schlüssel: ARYICIJWHSZXTO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of 4-benzylpiperidine carboxamides involves key steps such as amidation and substitution. Studies have shown that derivatives with a 3-carbon linker display better activity, highlighting the importance of chain length in the synthesis process. For instance, 4-biphenyl- and 2-naphthyl-substituted derivatives have demonstrated greater dual reuptake inhibition, underscoring the synthetic flexibility and potential pharmacological applications of these compounds (Paudel et al., 2015).

Molecular Structure Analysis

Molecular structure analysis of 1-Benzylpiperidine-4-carboxamide derivatives has revealed that structural modifications can significantly impact their activity as acetylcholinesterase inhibitors. Introduction of a lipophilic environment and substitutions at specific positions on the pyridazine ring have been found to be favorable for enzymatic inhibitory activity, indicating the critical role of molecular architecture in determining biological efficacy (Contreras et al., 2001).

Chemical Reactions and Properties

1-Benzylpiperidine-4-carboxamide and its derivatives participate in various chemical reactions, contributing to their diverse chemical properties. For example, reactions involving N-benzyl-2-cyanoacetamide with 2-naphthol and aromatic aldehydes in the presence of piperidine as a base have led to novel 3-amino-N-benzyl-1-aryl-1H-benzo[f]chromene-2-carboxamide derivatives, showcasing the compound's versatility in chemical synthesis and the potential for developing new therapeutic agents (Pouramiri et al., 2017).

Physical Properties Analysis

The physical properties of 1-Benzylpiperidine-4-carboxamide derivatives are crucial for their application in medicinal chemistry. Studies focusing on the solubility, stability, and bioavailability of these compounds are essential for advancing their therapeutic potential. For example, certain derivatives have demonstrated good aqueous solubility and oral bioavailability across multiple species, which are key factors for developing effective pharmaceutical agents (Penning et al., 2008).

Wissenschaftliche Forschungsanwendungen

Dual Serotonin and Norepinephrine Reuptake Inhibition

1-Benzylpiperidine-4-carboxamide derivatives have shown potential as dual serotonin and norepinephrine reuptake inhibitors. The synthesis of these compounds involves amidation and substitution, with derivatives displaying enhanced activity compared to venlafaxine HCl, a standard drug in this domain. The 4-biphenyl- and 2-naphthyl-substituted derivatives, in particular, demonstrated greater dual reuptake inhibition (Paudel et al., 2015).

NR2B Subunit-Selective Antagonists

Compounds derived from 1-Benzylpiperidine-4-carboxamide have been identified as potent NR2B subunit-selective antagonists of the NMDA receptor. This discovery is significant for establishing the structure-activity relationship (SAR) and improving the ADME properties of the lead compound (Borza et al., 2007).

Poly(ADP-ribose) Polymerase Inhibitors

Phenylpyrrolidine- and phenylpiperidine-substituted benzimidazole carboxamide derivatives, including those related to 1-Benzylpiperidine-4-carboxamide, have been developed as potent poly(ADP-ribose) polymerase (PARP) inhibitors. These inhibitors have shown significant potency in both PARP enzyme and cellular assays, making them potential candidates for cancer therapy (Penning et al., 2010).

Corrosion Inhibition Properties

1-Benzylpiperidine-4-carboxamide derivatives have been studied for their corrosion inhibitive properties on mild steel in phosphoric acid medium. The inhibition efficiency of these compounds has been linked to their molecular structure and concentration, showcasing their potential in industrial applications (Ousslim et al., 2014).

Potential Acetylcholinesterase Inhibitors

N-(1-Benzylpiperidin-4-yl) quinoline-4-carboxamide derivatives, designed and synthesized as potential acetylcholinesterase inhibitors, have shown moderate activity toward acetylcholinesterase (AChE). These compounds could contribute to the treatment of diseases like Alzheimer’s, where AChE inhibition is a key therapeutic strategy (Pashaei et al., 2021).

CCR5 Antagonist with Anti-HIV-1 Activity

1-Benzylpiperidine-4-carboxamide derivatives have been identified as CCR5 antagonists with highly potent anti-HIV-1 activity. These compounds, like TAK-220, show high CCR5 binding affinity and potent inhibition of HIV-1 replication, marking them as significant in HIV-1 treatment research (Imamura et al., 2006).

Modulating Triple Reuptake Inhibitors

Research on the structural requirements for modulating 4-Benzylpiperidine Carboxamides from serotonin/norepinephrine reuptake inhibitors to triple reuptake inhibitors has provided insights into the selectivity of these molecules for monoamine transporters. This research is crucial for developing new therapies for neuropsychiatric and neurodegenerative disorders (Paudel et al., 2021).

Zukünftige Richtungen

While specific future directions for 1-Benzylpiperidine-4-carboxamide are not mentioned in the retrieved data, piperidine derivatives are of significant interest in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals and are often used as building blocks for drug design .

Eigenschaften

IUPAC Name

1-benzylpiperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c14-13(16)12-6-8-15(9-7-12)10-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H2,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARYICIJWHSZXTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20354810
Record name 1-benzylpiperidine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20354810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzylpiperidine-4-carboxamide

CAS RN

62992-68-1
Record name 1-benzylpiperidine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20354810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 15 g 4-piperidinecarboxamide, 16.3 g benzyl chloride, 32.3 g potassium carbonate and 200 ml N,N-dimethylformamide was stirred at 80° C. for 4 hr. The reaction solution was returned to room temperature, and aqueous sodium hydroxide was added thereto, and then it was extracted with ethyl acetate. The organic layer was washed with brine, dried over anhydrous sodium sulfate, and then evaporated. The resulting crystalline residue was washed with hexane/ethyl acetate and collected by filtration. 12.7 g of 1-benzyl-4-piperidine carboxamide was obtained as white flaky crystals.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
16.3 g
Type
reactant
Reaction Step One
Quantity
32.3 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a mixture of 1-benzyl-4-ethoxycarbonylpiperidine (6.88 g) and formamide (3.71 ml) in N,N-dimethylformamide (30 ml) was added 28% sodium methoxide solution in methanol (4.0 ml) at 100° C. under stirring. After stirring at 100° C. for 1 hour, the mixture was evaporated in vacuo. The residue was dissolved in ethyl acetate and washed with water and brine and dried over magnesium sulfate, and evaporated in vacuo. The residue was recrystallized from ether to give 1-benzyl-4-carbamoylpiperidine (2.8 g).
Quantity
6.88 g
Type
reactant
Reaction Step One
Quantity
3.71 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

10.2 mL benzylchloride was added to 10 g piperidine-4-carboxylic acid amide and 21.6 g potassiumcarbonate in 280 mL DMF at 5° C. The reaction was stirred over night at RT. The solvent was removed and the residue was dissolved in water and dichlormethane. The organic layer was separated and evaporated. The residue was purified by column chromatographie (silica gel, eluent: dichlormethane/methanol 95:5 to 90:10) to give 9.8 g of the desired product.
Quantity
10.2 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
21.6 g
Type
reactant
Reaction Step One
Name
Quantity
280 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

85.5 g of benzyl bromide are added dropwise at RT to a mixture of 58.2 g of isonipecotamide and 69 g of K2CO3 in 275 ml of DMF and the reaction mixture is stirred for 2 hours at 50° C. It is concentrated under vacuum, the residue is taken up with water and extracted with DCM, the organic phase is washed with water and dried over Na2SO4 and the solvent is evaporated off under vacuum to give 62 g of the expected product after crystallization from 300 ml of water and drying under vacuum.
Quantity
85.5 g
Type
reactant
Reaction Step One
Quantity
58.2 g
Type
reactant
Reaction Step One
Name
Quantity
69 g
Type
reactant
Reaction Step One
Name
Quantity
275 mL
Type
solvent
Reaction Step One

Synthesis routes and methods V

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Benzylpiperidine-4-carboxamide
Reactant of Route 2
Reactant of Route 2
1-Benzylpiperidine-4-carboxamide
Reactant of Route 3
Reactant of Route 3
1-Benzylpiperidine-4-carboxamide
Reactant of Route 4
Reactant of Route 4
1-Benzylpiperidine-4-carboxamide
Reactant of Route 5
Reactant of Route 5
1-Benzylpiperidine-4-carboxamide
Reactant of Route 6
Reactant of Route 6
1-Benzylpiperidine-4-carboxamide

Citations

For This Compound
24
Citations
S Watanuki, K Matsuura, Y Tomura, M Okada… - Bioorganic & medicinal …, 2011 - Elsevier
We synthesized and evaluated inhibitory activity against T-type Ca 2+ channels for a series of 1-alkyl-N-[2-ethyl-2-(4-fluorophenyl)butyl]piperidine-4-carboxamide derivatives. Structure–…
Number of citations: 10 www.sciencedirect.com
DG van Greunen, CJ van der Westhuizen… - European Journal of …, 2019 - Elsevier
A series of fifteen acetylcholinesterase inhibitors were designed and synthesised based upon the previously identified lead compound 5,6-dimethoxy-1-oxo-2,3-dihydro-1H-inden-2-yl 1-…
Number of citations: 23 www.sciencedirect.com
AM Reinhardt - 2020 - repository.up.ac.za
… , N-benzhydryl-1-benzylpiperidine-4-carboxamide and 1-benzyl-… N-benzhydryl-1-benzylpiperidine-4-carboxamide proved to be … N-Benzhydryl-1-benzylpiperidine-4-carboxamide was …
Number of citations: 0 repository.up.ac.za
TA Rants'o, DG van Greunen, CJ van der Westhuizen… - Plos one, 2022 - journals.plos.org
Current studies on Anopheles anticholinesterase insecticides are focusing on identifying agents with high selectivity towards Anopheles over mammalian targets. Acetylcholinesterase (…
Number of citations: 2 journals.plos.org
M Shidore, J Machhi, K Shingala… - Journal of medicinal …, 2016 - ACS Publications
A novel series of hybrid molecules were designed and synthesized by fusing the pharmacophoric features of cholinesterase inhibitor donepezil and diarylthiazole as potential multitarget…
Number of citations: 88 pubs.acs.org
C Lecoutey, C Rochais, D Genest, S Butt-Gueulle… - …, 2012 - pubs.rsc.org
The synthesis of novel pyrrolothienopyrazines has been achieved with the aim to bring together in a sole compound both AChE inhibitory effect and 5-HT4R agonist activity. These Multi-…
Number of citations: 17 pubs.rsc.org
E Honkanen, A Pippuri, P Kairisalo… - Journal of medicinal …, 1983 - ACS Publications
A series of substituted 2-piperidino-4-amino-6, 7-dimethoxyquinazolines was synthesized and screened as potential antihypertensive agents. The hypotensive effect of all the new …
Number of citations: 75 pubs.acs.org
J Wang, ZM Wang, XM Li, F Li, JJ Wu, LY Kong… - Bioorganic & Medicinal …, 2016 - Elsevier
A novel series of compounds obtained by fusing the acetylcholinesterase (AChE) inhibitor donepezil and the antioxidant melatonin were designed as multi-target-directed ligands for …
Number of citations: 71 www.sciencedirect.com
SM Mohan - 2016 - search.proquest.com
Dr. Alois Alzheimer was the first to describe Alzheimer‘s disease over 100 years ago as an unknown brain disease. Presence of two abnormal structures mainly senile plaques and …
Number of citations: 0 search.proquest.com
C Auclair, K Hyland, C Paoletti - Journal of medicinal chemistry, 1983 - ACS Publications
In aqueous solution and using molecular oxygen as electron acceptor, the antitumor drug 9-hydroxyellipticine (9-OH-E) undergoes a spontaneous oxidation to give hydrogen peroxide (…
Number of citations: 47 pubs.acs.org

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.